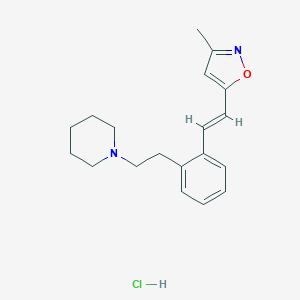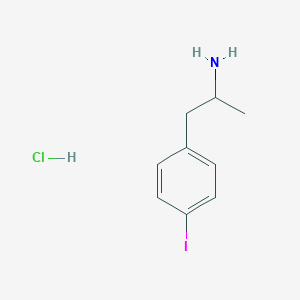
(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one typically involves the use of tert-butyl esters and cyclopentenone derivativesThis process is more efficient and sustainable compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the hydroxy group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid
- (4S,5R)-5-[(tert-Butoxycarbonyl)amino]-4-methyltetrahydro-2H-pyran-2-one
Uniqueness
(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both a tert-butoxy group and a hydroxy group on the cyclopentenone ring provides distinct reactivity patterns and potential for diverse applications.
Propriétés
IUPAC Name |
(4S,5R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNSQDRQWOJEU-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C=CC(=O)C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C=CC(=O)[C@@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925598 |
Source


|
| Record name | 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126566-41-4 |
Source


|
| Record name | 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)






